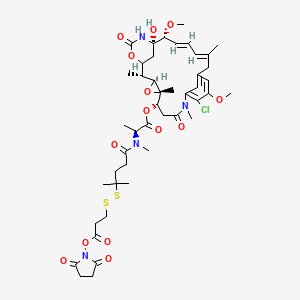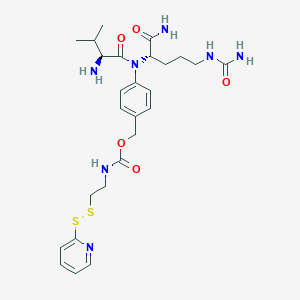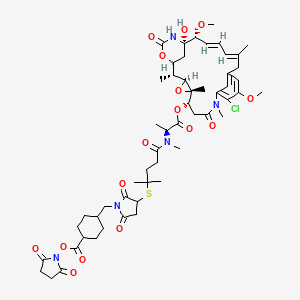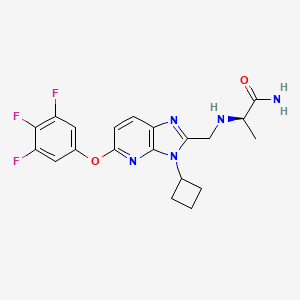
Seco-Duocarmycin SA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Seco-Duocarmycin SA is a potent DNA alkylating agent known for its cytotoxic properties. It is a derivative of the duocarmycin family, which are natural products originally isolated from the bacterium Streptomyces. These compounds are renowned for their ability to bind to the minor groove of DNA and induce alkylation, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Seco-Duocarmycin SA involves several key steps, starting from readily available precursors. One efficient synthetic route includes the following steps:
Formation of the Core Structure: The synthesis begins with the construction of the core cyclopropane ring, which is crucial for the DNA alkylating activity.
Functional Group Modifications:
Final Assembly: The final steps involve the coupling of the core structure with other molecular fragments to complete the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Seco-Duocarmycin SA undergoes several types of chemical reactions, including:
Alkylation: The primary reaction is DNA alkylation, where the compound binds to the minor groove of DNA and transfers an alkyl group to the DNA, leading to strand breaks and cell death.
Substitution Reactions: It can also undergo nucleophilic substitution reactions, particularly at the chloromethyl group.
Common Reagents and Conditions:
Alkylation Reactions: Typically carried out in aqueous or mixed aqueous-organic solvents at physiological pH.
Substitution Reactions: Often involve nucleophiles such as amines or thiols under mild conditions.
Major Products:
DNA Adducts: The primary products of the alkylation reaction are DNA adducts, which are covalent complexes between this compound and DNA.
Substituted Derivatives: Products of substitution reactions include various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Seco-Duocarmycin SA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study DNA alkylation mechanisms and to develop new synthetic methodologies.
Biology: Employed in studies of DNA-protein interactions and the cellular response to DNA damage.
Medicine: Investigated for its potential as a chemotherapeutic agent, particularly in the form of ADCs, where it is conjugated to antibodies that target cancer cells.
Mechanism of Action
Seco-Duocarmycin SA exerts its effects through a well-defined mechanism:
DNA Binding: The compound binds to the minor groove of DNA, positioning itself for alkylation.
Alkylation: It transfers an alkyl group to the DNA, typically at adenine or guanine bases, leading to the formation of DNA adducts.
Cell Death: The resulting DNA damage triggers cellular repair mechanisms, which, if overwhelmed, lead to apoptosis (programmed cell death).
Molecular Targets and Pathways:
DNA: The primary target is the DNA itself, where alkylation disrupts the normal function of the genetic material.
Cellular Pathways: The DNA damage response pathways, including those involving p53 and other tumor suppressor proteins, are activated in response to the DNA adducts .
Comparison with Similar Compounds
Seco-Duocarmycin SA is part of a broader family of duocarmycin compounds, each with unique properties:
Duocarmycin A: Another potent DNA alkylator with a similar mechanism of action but different structural features.
CC-1065: A natural product with a similar DNA-binding and alkylating mechanism but with a different core structure.
Pyrrolobenzodiazepines: A class of DNA alkylators with a different chemical structure but similar biological activity.
Uniqueness: this compound is unique in its balance of potency and selectivity, making it particularly suitable for use in ADCs. Its ability to form stable DNA adducts and induce cell death at low concentrations sets it apart from other compounds in its class .
Properties
IUPAC Name |
methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O7/c1-33-18-6-11-5-14(27-20(11)23(35-3)22(18)34-2)24(31)29-10-12(9-26)19-13-7-15(25(32)36-4)28-21(13)17(30)8-16(19)29/h5-8,12,27-28,30H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJNZXKVYYJDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C=C(NC5=C(C=C43)O)C(=O)OC)CCl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10818520.png)

![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10818528.png)

![Methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818534.png)

![2-(4-Bromophenyl)-N-(4-fluorobenzyl)-3-propyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B10818551.png)
![(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one](/img/structure/B10818558.png)
![[4-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10818566.png)
![[(3aR,4R,6Z,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818578.png)

![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate](/img/structure/B10818602.png)

